molecular formula C23H18ClN3O4S2 B2376841 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide CAS No. 922046-49-9

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B2376841
CAS No.: 922046-49-9
M. Wt: 499.98
InChI Key: WPSHWGILTKGVMW-UHFFFAOYSA-N
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Description

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a sulfonamide group, and phenyl rings, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Phenoxyphenyl Acetamide: The final step involves coupling the sulfonamide-thiazole intermediate with 4-phenoxyphenyl acetamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the sulfonamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated derivatives

Scientific Research Applications

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiazole ring and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide
  • 2-(2-(4-bromophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide
  • 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenyl)acetamide

Uniqueness

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide stands out due to the presence of the phenoxyphenyl group, which can enhance its binding interactions and potentially improve its efficacy in various applications. The combination of the thiazole ring and sulfonamide group also contributes to its unique chemical properties and reactivity.

Biological Activity

The compound 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic molecule belonging to the class of sulfonamide derivatives. Its structure features a thiazole ring, a sulfonamide group, and phenoxyphenyl acetamide moiety, which contribute to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for This compound is C15H20ClN3O2SC_{15}H_{20}ClN_{3}O_{2}S, with a molecular weight of approximately 335.85 g/mol. The compound's unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Thiazole Ring : Typically synthesized via Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
  • Introduction of the Sulfonamide Group : Achieved by reacting the thiazole derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
  • Formation of the Acetamide Moiety : This is done through acylation reactions involving appropriate phenolic compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group can inhibit various enzymes or receptors, while the thiazole ring and phenoxy groups enhance binding affinity and specificity. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Antimicrobial Activity : Similar sulfonamide derivatives are known for their ability to inhibit bacterial growth.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Effects : Studies have shown that sulfonamides can effectively target Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA) .
  • Antitumor Properties : The compound's thiazole structure may contribute to anticancer activity through apoptosis induction in cancer cell lines .
  • Anti-inflammatory Activity : Similar derivatives have been evaluated for their potential as COX-2 inhibitors .

Case Studies and Experimental Data

  • Anticancer Activity Evaluation :
    • A study evaluated various thiazole derivatives against cancer cell lines (PC3, MCF7, SKNMC). It was found that compounds with similar structures induced apoptosis through caspase activation .
    • The compound's structural modifications can significantly influence its potency and selectivity against cancer cells.
  • Antimicrobial Testing :
    • A quantitative structure-activity relationship (QSAR) analysis was conducted on chloroacetamides, revealing that those with halogenated substituents exhibited higher antimicrobial activity against E. coli and S. aureus .
  • In vitro Studies :
    • In vitro assays demonstrated that compounds similar to this one could effectively inhibit bacterial growth and induce apoptosis in cancer cells .

Data Summary Table

Property/ActivityResult/Observation
Molecular FormulaC15H20ClN3O2SC_{15}H_{20}ClN_{3}O_{2}S
Molecular Weight335.85 g/mol
Antimicrobial ActivityEffective against S. aureus, MRSA
Antitumor ActivityInduces apoptosis in MCF7 cancer cells
Enzyme InhibitionPotential COX-2 inhibitor

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-phenoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O4S2/c24-16-6-12-21(13-7-16)33(29,30)27-23-26-18(15-32-23)14-22(28)25-17-8-10-20(11-9-17)31-19-4-2-1-3-5-19/h1-13,15H,14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSHWGILTKGVMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)NS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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